N-mesityl-2,5-dimethylbenzenesulfonamide
Description
N-Mesityl-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonyl group substituted with 2,5-dimethyl moieties and an N-bound mesityl (2,4,6-trimethylphenyl) group. The mesityl group introduces steric bulk, while the 2,5-dimethyl substitution on the sulfonyl benzene may influence electronic properties and molecular packing.
Properties
Molecular Formula |
C17H21NO2S |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
2,5-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-11-6-7-13(3)16(10-11)21(19,20)18-17-14(4)8-12(2)9-15(17)5/h6-10,18H,1-5H3 |
InChI Key |
LGXSFHNTKPFKOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position Effects: In N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, the para-methyl group on the sulfonyl benzene may lead to symmetrical crystal packing, as suggested by torsion angles between aromatic planes . The mesityl group (2,4,6-trimethylphenyl) in the hypothetical compound introduces greater steric hindrance compared to 2,5-dimethylphenyl or hydroxy-substituted analogs, likely reducing solubility but enhancing thermal stability.
Functional Group Impact :
Crystallographic Insights
- highlights torsion angles of −53.36° and 178.05° for N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide, indicating significant dihedral angles between the sulfonyl benzene and N-substituted phenyl rings. This distortion may arise from steric clashes between methyl groups, influencing molecular conformation and solid-state packing .
- Compounds without hydroxy groups (e.g., ) rely on van der Waals interactions for crystal stabilization, whereas hydrogen bonding in hydroxy-containing analogs () could lead to denser lattices .
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